

Spectral Data Analysis of 6-(Hydroxymethyl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-(Hydroxymethyl)nicotinonitrile*

Cat. No.: B580622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **6-(hydroxymethyl)nicotinonitrile**. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein serve as a robust framework for the analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectral data for **6-(hydroxymethyl)nicotinonitrile**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.70	s	1H	-	H-2
~7.90	d	1H	~8.0	H-4
~7.50	d	1H	~8.0	H-5
~4.80	s	2H	-	-CH ₂ -
~2.50	br s	1H	-	-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~160.0	C-6
~152.0	C-2
~139.0	C-4
~121.0	C-5
~117.0	-CN
~108.0	C-3
~63.0	-CH ₂ -

Table 3: Predicted IR Absorption Data

Frequency (v) cm^{-1}	Intensity	Functional Group	Vibrational Mode
~3400	Broad	O-H	Stretching
~3100-3000	Medium	Ar C-H	Stretching
~2230	Medium-Sharp	C≡N	Stretching
~1600, ~1480	Medium-Weak	C=C, C=N	Ring Stretching
~1450	Medium	-CH ₂ -	Scissoring
~1050	Strong	C-O	Stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
134	High	[M] ⁺ (Molecular Ion)
133	Moderate	[M-H] ⁺
116	Low	[M-H ₂ O] ⁺
105	High	[M-CHO] ⁺ or [M-H-CO] ⁺
104	Moderate	[M-CH ₂ O] ⁺
78	Moderate	[C ₅ H ₄ N] ⁺ (Pyridyl cation)
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

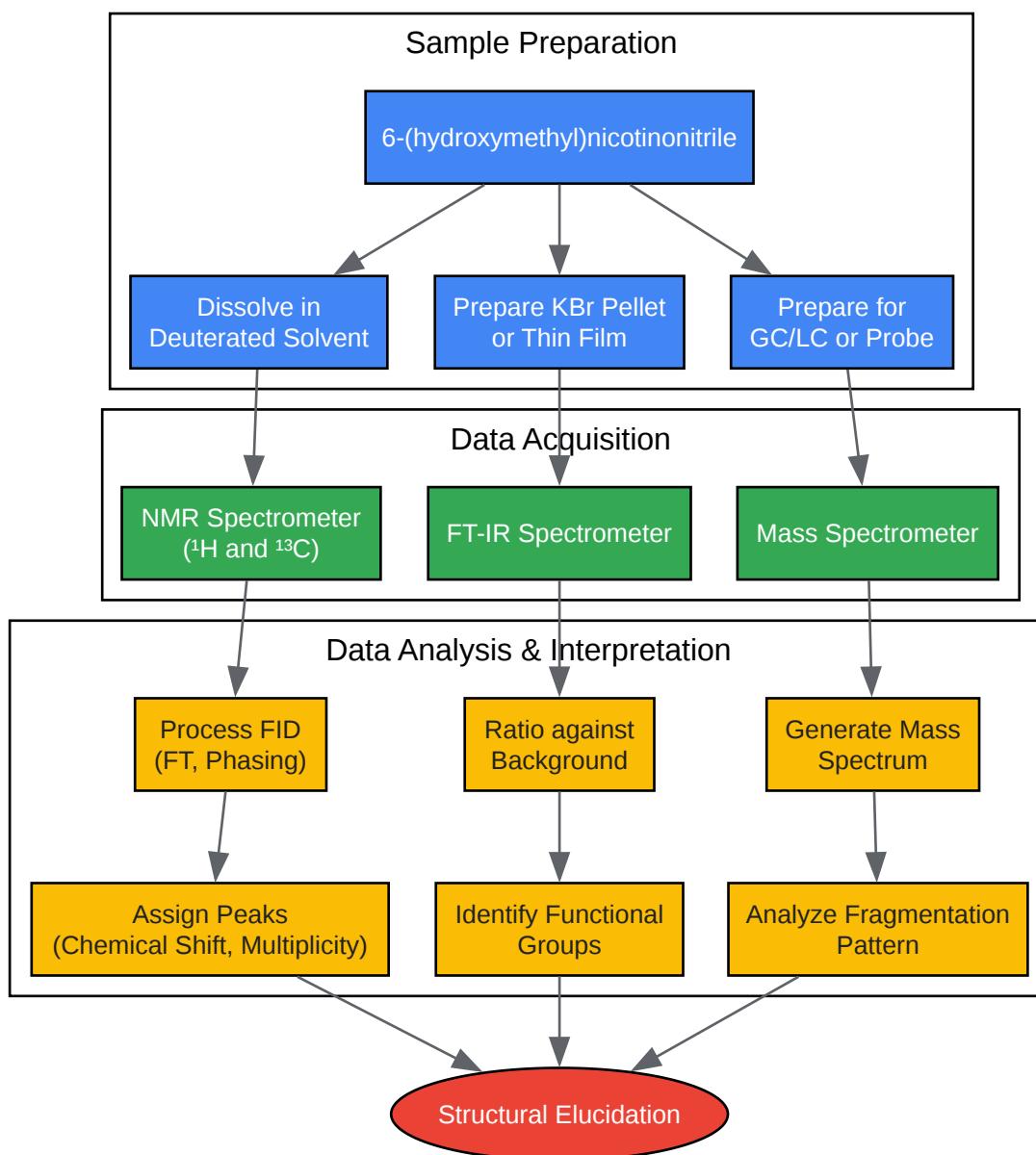
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **6-(hydroxymethyl)nicotinonitrile** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

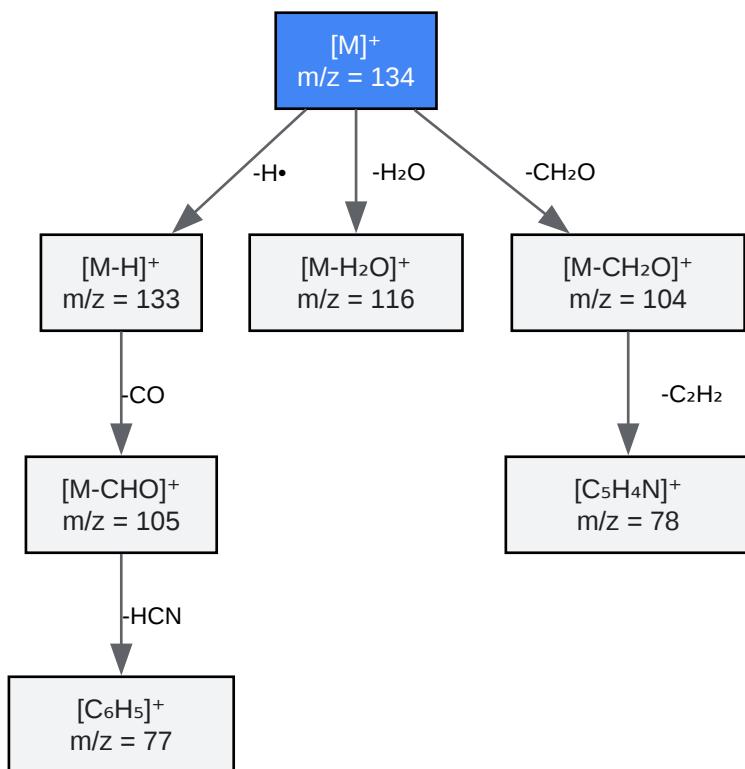
- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is utilized to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy


- Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .


Visualizations

Experimental Workflow for Spectral Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the spectral analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of **6-(hydroxymethyl)nicotinonitrile**.

- To cite this document: BenchChem. [Spectral Data Analysis of 6-(Hydroxymethyl)nicotinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580622#spectral-data-analysis-of-6-hydroxymethyl-nicotinonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com